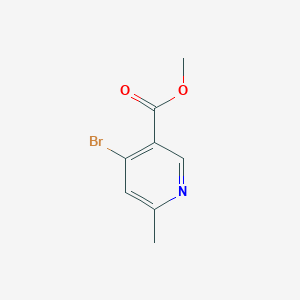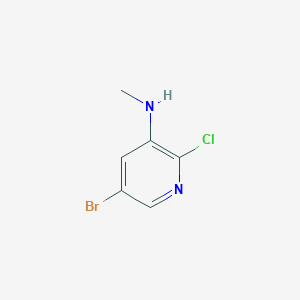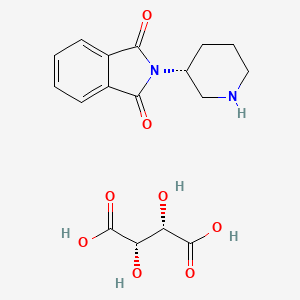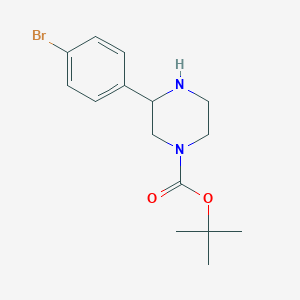
1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride
Overview
Description
“1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C21H26ClN . It has an average mass of 327.891 Da and a monoisotopic mass of 327.175385 Da . It is also known as Difenidol hydrochloride impurity .
Molecular Structure Analysis
The molecular structure of “1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride” consists of a piperidine ring attached to a but-3-en-1-yl group, which in turn is attached to two phenyl groups .Scientific Research Applications
Antimicrobial Activities
A study by Ovonramwen et al. (2019) synthesized a compound similar to 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride, focusing on its antimicrobial activities. This compound exhibited moderate antimicrobial activities against various bacteria, including E. coli and Staphylococcus aureus, as well as against the yeast Candida albicans (Ovonramwen, Owolabi, & Oviawe, 2019).
Structural Analysis
In a study by Jasinski et al. (2012), the structure of a closely related compound was redetermined, providing detailed insights into its molecular conformation and intermolecular interactions (Jasinski, Guild, Dayananda, Yathirajan, & Ramesha, 2012).
Identification of Impurities
Liu et al. (2020) conducted a study on cloperastine hydrochloride, a piperidine derivative, identifying and characterizing its impurities. This research is crucial for ensuring the purity and efficacy of pharmaceutical compounds (Liu, Cheng, Fu, Zhong, Xia, Guo, Zheng, & Yu, 2020).
Synthesis of Analogues
Research by Scott et al. (1983) involved synthesizing analogues of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride for potential use as gastric antisecretory agents. This research highlights the compound's potential applications in medicinal chemistry (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
Antibacterial Activity of Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) synthesized derivatives of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride, exploring their antibacterial activities. This study contributes to the understanding of how structural modifications can impact biological activities (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Silicon Analogues
Gerlach et al. (1982) synthesized silicon analogues of 4,4-Diphenyl-4-sila-piperidines, investigating their properties and potential as neuropharmacological agents (Gerlach, Jutzi, Stasch, & Przuntek, 1982).
Fungicidal Activity
Mandal et al. (1991) explored the fungicidal activity of substituted 4-aminopiperidines and 4-aminotetrahydropyridines, indicating potential applications in agriculture and pest control (Mandal, Mobio, Kuznetsov, Litvinov, Denisov, Fedorov, Andreeva, Soldatenkov, & Prostakov, 1991).
Pharmaceutical Applications
Rui (2010) focused on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride, a derivative of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride, highlighting its potential applications in pharmaceuticals (Rui, 2010).
Mechanism of Action
properties
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-4-11-19(12-5-1)21(20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-15H,3,8-10,16-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIHCFESGQMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80713727 | |
| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89410-63-9 | |
| Record name | NSC39706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



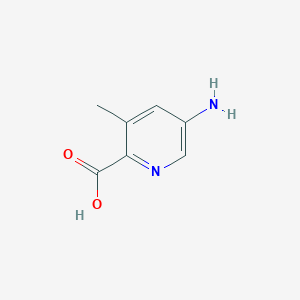

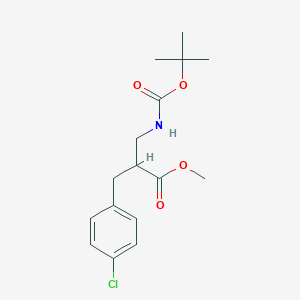
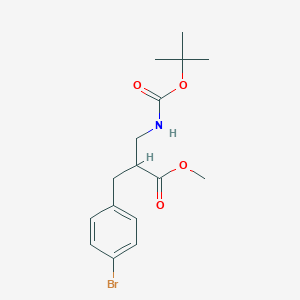
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)

